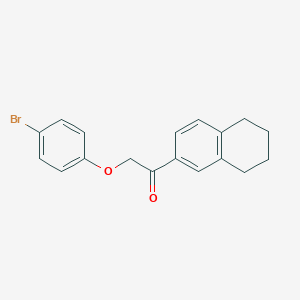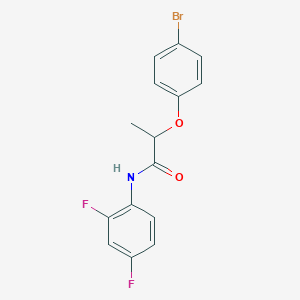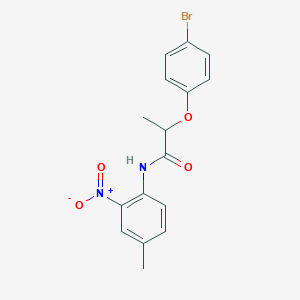
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is an organic compound that features a bromophenoxy group and a nitrophenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Propanamide: The 4-bromophenol is then reacted with 2-bromopropanamide in the presence of a base such as potassium carbonate to form the 2-(4-bromophenoxy)propanamide intermediate.
Nitration: The final step involves the nitration of the intermediate with a nitrating agent such as nitric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide can be compared with similar compounds such as:
2-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-iodophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-8-14(15(9-10)19(21)22)18-16(20)11(2)23-13-6-4-12(17)5-7-13/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAISHEVAEJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![3-Nitrobenzyl 2-({2-[(4-methoxybenzoyl)amino]acetyl}amino)acetate](/img/structure/B4112840.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide](/img/structure/B4112847.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
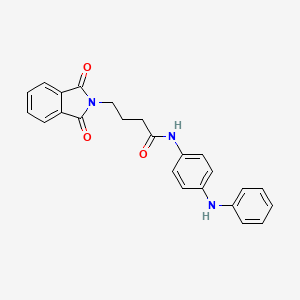
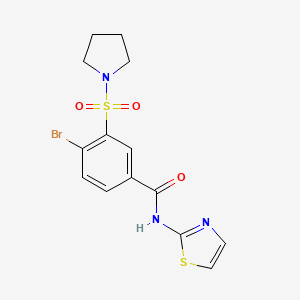
![N-[5-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B4112888.png)
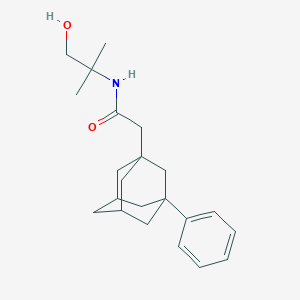
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)
